molecular formula C11H9FO2S B6309512 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1029720-34-0

7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B6309512
CAS No.: 1029720-34-0
M. Wt: 224.25 g/mol
InChI Key: CJHJAADHCLSWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester is a synthetic organic compound belonging to the class of benzo[b]thiophenes. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 6th position, and a carboxylic acid methyl ester group at the 2nd position of the benzo[b]thiophene ring. Benzo[b]thiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as availability of starting materials, cost, and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[b]thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups on the benzo[b]thiophene ring can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-benzo[b]thiophene-2-carboxylic acid methyl ester: Lacks the fluorine atom at the 7th position.

    7-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester: Lacks the methyl group at the 6th position.

    Benzo[b]thiophene-2-carboxylic acid methyl ester: Lacks both the fluorine and methyl groups.

Uniqueness

The presence of both the fluorine and methyl groups in 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester imparts unique chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the methyl group can influence its lipophilicity and overall pharmacokinetic profile.

Properties

IUPAC Name

methyl 7-fluoro-6-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2S/c1-6-3-4-7-5-8(11(13)14-2)15-10(7)9(6)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHJAADHCLSWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(S2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.